3-Phenyl-1,3,5-pentanetricarbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635176. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

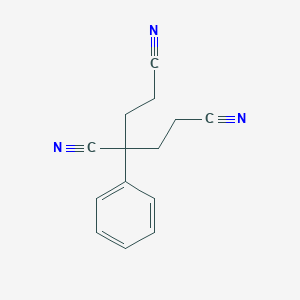

2D Structure

Properties

IUPAC Name |

3-phenylpentane-1,3,5-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-10-4-8-14(12-17,9-5-11-16)13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDYEBISIZWSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCC#N)(CCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167533 | |

| Record name | 1,3,5-Pentanetricarbonitrile, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16320-20-0 | |

| Record name | 3-Phenyl-1,3,5-pentanetricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16320-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Pentanetricarbonitrile, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82950 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Pentanetricarbonitrile, 3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-1,3,5-PENTANETRICARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenyl-1,3,5-pentanetricarbonitrile chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and known properties of 3-Phenyl-1,3,5-pentanetricarbonitrile. Due to the limited availability of experimental data for this specific compound, this document consolidates fundamental identifiers, predicted physicochemical properties, and contextual information from related compounds. It also presents a representative synthetic approach and a conceptual workflow for biological screening, aiming to equip researchers with a foundational understanding for further investigation.

Chemical Structure and Identifiers

This compound is a complex nitrile compound featuring a central carbon atom bonded to a phenyl group and three cyanoethyl groups.

-

IUPAC Name: this compound

-

Synonyms: 3-phenylpentane-1,3,5-tricarbonitrile, 3-cyano-3-phenylpimelonitrile

-

CAS Number: 16320-20-0[1]

-

Molecular Formula: C₁₄H₁₃N₃[1]

-

Molecular Weight: 223.28 g/mol

-

Canonical SMILES: C1=CC=C(C=C1)C(CC#N)(CC#N)CC#N

-

InChI Key: KVDYEBISIZWSRT-UHFFFAOYSA-N

Caption: 2D representation of this compound.

Physicochemical Properties

| Property | This compound | 3-(4-nitrophenyl)pentane-1,3,5-tricarbonitrile |

| Molecular Weight | 223.28 g/mol | 268.27 g/mol [2] |

| XlogP (Predicted) | 1.5[3] | 3.48694[2] |

| Boiling Point | Data Not Available | 586.9°C at 760 mmHg[2] |

| Density (Predicted) | Data Not Available | 1.252 g/cm³[2] |

| Flash Point | Data Not Available | 308.8°C[2] |

| Refractive Index | Data Not Available | 1.562[2] |

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in published literature. However, predicted mass spectrometry data is available.

Table 2: Predicted Mass Spectrometry Data [3]

| Adduct | m/z |

| [M+H]⁺ | 224.11823 |

| [M+Na]⁺ | 246.10017 |

| [M-H]⁻ | 222.10367 |

| [M+NH₄]⁺ | 241.14477 |

| [M+K]⁺ | 262.07411 |

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature. However, a plausible synthetic route can be inferred from the Michael addition reaction, a common method for forming carbon-carbon bonds. The synthesis would likely involve the reaction of phenylacetonitrile with two equivalents of acrylonitrile in the presence of a strong base.

Representative Synthetic Protocol (Hypothetical):

Reaction: Phenylacetonitrile + 2 Acrylonitrile → this compound

Materials:

-

Phenylacetonitrile

-

Acrylonitrile

-

Sodium ethoxide (or other suitable strong base)

-

Anhydrous ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

A solution of phenylacetonitrile in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

A solution of sodium ethoxide in anhydrous ethanol is added dropwise to the cooled solution of phenylacetonitrile with continuous stirring.

-

After the addition of the base, acrylonitrile is added dropwise to the reaction mixture.

-

The reaction is allowed to proceed at room temperature for a specified time, with monitoring by thin-layer chromatography (TLC) to determine the point of completion.

-

Upon completion, the reaction mixture is neutralized with a dilute solution of hydrochloric acid.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with brine and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product is purified by column chromatography on silica gel.

Caption: A logical workflow for the hypothetical synthesis of the target compound.

Biological Activity and Drug Development Potential

There is currently no published research on the biological activity, pharmacological properties, or potential applications in drug development of this compound. The scientific community has not yet explored its efficacy in any signaling pathways or its potential as a therapeutic agent.

For a novel compound with an unknown biological profile, a typical initial screening workflow in a drug discovery context is outlined below.

Caption: A simplified workflow for the initial biological screening of a compound.

Conclusion

This compound is a chemical entity for which basic identifiers are known, but extensive experimental characterization is lacking in the public domain. The information presented in this guide, including predicted properties and a hypothetical synthetic route, serves as a starting point for researchers interested in this molecule. Further experimental investigation is required to elucidate its physicochemical properties, develop a reliable synthetic protocol, and explore any potential biological activity.

References

In-Depth Technical Guide to the Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 3-Phenyl-1,3,5-pentanetricarbonitrile, a substituted pimelonitrile derivative. The core of this synthesis relies on a base-catalyzed Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document outlines the theoretical basis, experimental protocol, and key quantitative data associated with this synthetic route.

Introduction

This compound is a complex nitrile compound with potential applications in medicinal chemistry and materials science due to its unique structural features. The presence of a phenyl group and three nitrile functionalities offers multiple points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules and heterocyclic compounds. The most direct and established method for its synthesis is the double Michael addition of phenylacetonitrile to acrylonitrile.

Core Synthesis Pathway: Base-Catalyzed Double Cyanoethylation

The synthesis of this compound is achieved through the reaction of phenylacetonitrile with two equivalents of acrylonitrile in the presence of a strong base. This reaction is a classic example of a Michael addition, where a carbanion intermediate, generated from the deprotonation of the benzylic carbon of phenylacetonitrile, acts as a nucleophile and attacks the β-carbon of the electron-deficient acrylonitrile. This process occurs twice to yield the final product.

The general mechanism involves the following steps:

-

Deprotonation: A strong base abstracts a proton from the α-carbon of phenylacetonitrile, forming a resonance-stabilized carbanion.

-

First Michael Addition: The carbanion attacks one molecule of acrylonitrile, forming a new carbon-carbon bond and a nitrile-stabilized anion.

-

Protonation: The resulting anion is protonated by a proton source in the reaction mixture (e.g., the solvent or a conjugate acid of the base).

-

Second Deprotonation and Michael Addition: The process repeats with the second equivalent of acrylonitrile, leading to the formation of this compound.

Caption: Overall synthesis scheme for this compound.

Experimental Protocol

Materials:

-

Phenylacetonitrile

-

Acrylonitrile (freshly distilled)

-

Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe)

-

Anhydrous Dioxane or tert-Butanol

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of phenylacetonitrile in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A catalytic amount of a strong base (e.g., potassium hydroxide) is added to the solution.

-

The mixture is heated to a specified temperature (typically between 50-80 °C).

-

Two molar equivalents of acrylonitrile are added dropwise to the heated mixture with vigorous stirring over a period of time to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is refluxed for several hours to ensure the completion of the double addition.

-

The reaction is cooled to room temperature and then neutralized with dilute hydrochloric acid.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Caption: Generalized experimental workflow for the synthesis.

Quantitative Data

Specific quantitative data for the synthesis of this compound is scarce in the publicly available literature. However, based on similar double cyanoethylation reactions, the following table presents expected ranges for key reaction parameters.

| Parameter | Value | Notes |

| Yield | 40-70% | Highly dependent on reaction conditions and purity of reagents. |

| Reaction Time | 4-12 hours | Can be monitored by TLC or GC-MS. |

| Reaction Temperature | 50-80 °C | Higher temperatures may lead to polymerization of acrylonitrile. |

| Molar Ratio (Phenylacetonitrile:Acrylonitrile) | 1 : 2.1-2.5 | A slight excess of acrylonitrile is often used to drive the reaction to completion. |

| Catalyst Loading | 5-10 mol% | Relative to phenylacetonitrile. |

Characterization Data

The synthesized this compound can be characterized using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₃[1] |

| Molecular Weight | 223.27 g/mol [1] |

| Appearance | Expected to be a crystalline solid or a viscous oil. |

| ¹H NMR | Expected signals for aromatic protons (phenyl group), and aliphatic protons of the pentane backbone. |

| ¹³C NMR | Expected signals for aromatic carbons, aliphatic carbons, and the characteristic nitrile carbons. |

| IR Spectroscopy | A strong absorption band around 2240-2260 cm⁻¹ characteristic of the C≡N stretching vibration. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Safety Considerations

-

Acrylonitrile is highly flammable, toxic, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Phenylacetonitrile is harmful if swallowed, inhaled, or absorbed through the skin.

-

Strong bases like potassium hydroxide and sodium methoxide are corrosive and should be handled with care.

-

The reaction can be exothermic , especially during the addition of acrylonitrile. Proper temperature control is crucial to prevent runaway reactions and polymerization.

Conclusion

The synthesis of this compound via the double Michael addition of phenylacetonitrile to acrylonitrile is a feasible and direct route. While specific, optimized experimental data is limited in the public domain, the general principles of cyanoethylation provide a solid foundation for developing a robust synthetic protocol. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving good yields and minimizing side product formation. Further research and process optimization are warranted to fully establish a scalable and efficient synthesis for this promising chemical intermediate.

References

3-Phenyl-1,3,5-pentanetricarbonitrile molecular weight and formula

This document provides the molecular formula and molecular weight for 3-Phenyl-1,3,5-pentanetricarbonitrile, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Identifier | Value | Source |

| Molecular Formula | C14H13N3 | |

| Molecular Weight | 223.273 g/mol | [1] |

| Monoisotopic Mass | 223.11095 Da | [2] |

Experimental Protocols and Visualizations

Detailed experimental protocols, signaling pathways, and experimental workflows are not applicable to the scope of this document, which is focused on providing the core molecular data of this compound.

References

In-Depth Technical Guide to the Spectroscopic Data of 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 3-Phenyl-1,3,5-pentanetricarbonitrile. The information detailed herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Mass Spectrometry Data (Predicted)

| Adduct | Predicted m/z |

| [M+H]⁺ | 224.11823 |

| [M+Na]⁺ | 246.10017 |

| [M-H]⁻ | 222.10367 |

| [M+NH₄]⁺ | 241.14477 |

| [M+K]⁺ | 262.07411 |

| [M]⁺ | 223.11040 |

| [M]⁻ | 223.11150 |

Note: The mass spectrometry data is predicted and sourced from PubChem.

Table 2: Infrared (IR) Spectroscopy Data

| Peak (cm⁻¹) | Assignment |

| ~2250 | C≡N stretch |

| ~2950-2850 | C-H stretch (alkane) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1600, ~1450 | C=C stretch (aromatic) |

Note: The IR data is based on a condensed phase spectrum from the NIST WebBook.

Experimental Protocols

A detailed experimental protocol for the synthesis and spectroscopic analysis of this compound is not explicitly published in a single source. However, based on established chemical principles and related literature, a plausible synthetic route is the Michael addition of phenylacetonitrile to two equivalents of acrylonitrile.[1][2]

Proposed Synthesis of this compound:

A likely synthetic pathway involves the base-catalyzed Michael addition of phenylacetonitrile to acrylonitrile. The reaction would proceed in two stages, with the initial addition of one molecule of acrylonitrile to the carbanion of phenylacetonitrile, followed by a second Michael addition of another acrylonitrile molecule to the newly formed intermediate.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for spectroscopic analysis.

Caption: Proposed synthesis of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Estimated Solubility and Stability of 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical guide to the solubility and stability of 3-Phenyl-1,3,5-pentanetricarbonitrile based on general principles of organic chemistry, information on structurally similar compounds, and established experimental protocols. No specific experimental data for this compound has been found in the public domain. Therefore, the presented data is predictive and should be confirmed through empirical testing.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 16320-20-0 and molecular formula C₁₄H₁₃N₃, is an organic compound featuring a phenyl group and three nitrile functionalities attached to a pentane backbone.[1][2] The presence of both polar (nitrile) and nonpolar (phenyl) groups suggests a nuanced solubility profile, while the reactivity of the nitrile groups and the benzylic protons are key determinants of its stability. This guide aims to provide a comprehensive overview of the predicted solubility and stability of this compound, along with detailed experimental protocols for its empirical determination.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents. This compound possesses a combination of a non-polar phenyl ring and a relatively polar aliphatic chain with three nitrile groups. The nitrile group has a significant dipole moment, contributing to the overall polarity of the molecule.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Insoluble | The large hydrophobic phenyl group and the carbon backbone are expected to dominate over the polarity of the three nitrile groups, leading to poor solubility in highly polar protic solvents like water. Limited solubility may be observed in lower alcohols. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents are effective at solvating polar functional groups like nitriles and can also accommodate the phenyl ring, suggesting good solubility. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Moderate to Low | The phenyl group will favor interaction with non-polar solvents like toluene. However, the polarity of the three nitrile groups will likely limit solubility in highly non-polar solvents like hexane. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents have an intermediate polarity and are generally good solvents for a wide range of organic compounds, including those with both polar and non-polar moieties. |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC).

3.1. Materials

-

This compound

-

Selected solvents (e.g., Water, Methanol, DMSO, Hexane, Dichloromethane)

-

Volumetric flasks

-

Scintillation vials

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) for HPLC calibration.

-

Add an excess amount of this compound to a known volume of each test solvent in a scintillation vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the HPLC.

-

Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

-

Calculate the solubility in units such as g/L or mg/mL.

3.3. Workflow Diagram

Caption: Experimental workflow for solubility determination.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is expected to be influenced by several factors, including pH, temperature, and light.

4.1. pH Stability Nitriles are known to undergo hydrolysis under both acidic and basic conditions to yield carboxylic acids or amides.[3][4][5][6][7] The presence of three nitrile groups in this compound suggests that it will be susceptible to hydrolysis.

-

Acidic Conditions: In the presence of a strong acid and water, the nitrile groups are likely to hydrolyze to the corresponding carboxylic acid groups, forming 3-phenyl-1,3,5-pentanetricarboxylic acid.

-

Basic Conditions: Under basic conditions, the nitrile groups can be hydrolyzed to carboxylate salts. Subsequent acidification would yield the carboxylic acid.

4.2. Thermal Stability The thermal stability of the compound will depend on the strength of its covalent bonds. The C-C and C-H bonds of the pentane chain are generally stable. The phenyl group is also thermally stable. The nitrile groups are relatively stable but can undergo decomposition at high temperatures. The presence of the benzylic C-H bonds, which are typically weaker than other C-H bonds, could be a point of thermal instability.[8]

4.3. Photostability The phenyl group in the molecule can absorb UV light, which may lead to photochemical degradation. The specific degradation pathways would need to be determined experimentally.

Table 2: Predicted Stability of this compound under Different Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., pH 1-3) | Unstable | 3-Phenyl-1,3,5-pentanetricarboxylic acid, corresponding amides |

| Neutral (e.g., pH 6-8) | Relatively Stable | - |

| Basic (e.g., pH 11-13) | Unstable | Carboxylate salts of 3-phenyl-1,3,5-pentanetricarboxylic acid |

| Elevated Temperature | Potentially Unstable | Decomposition products (fragmentation of the aliphatic chain) |

| UV Light Exposure | Potentially Unstable | Photodegradation products |

4.4. Predicted Degradation Pathway: Hydrolysis

References

- 1. 16320-20-0 CAS Manufactory [m.chemicalbook.com]

- 2. PubChemLite - this compound (C14H13N3) [pubchemlite.lcsb.uni.lu]

- 3. fiveable.me [fiveable.me]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. Nitrile - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Historical context and discovery of 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenyl-1,3,5-pentanetricarbonitrile, a niche chemical compound with limited publicly available data. Due to the scarcity of direct research on this molecule, this document focuses on its fundamental physicochemical properties, a plausible synthetic route derived from established chemical reactions, and a discussion of the potential significance of its structural motifs in the broader context of medicinal chemistry. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of substituted alkanenitriles.

Historical Context and Discovery

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical databases and are largely predicted values.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃ | PubChem |

| Molecular Weight | 223.27 g/mol | PubChem |

| CAS Number | 16320-20-0 | Chemical Abstracts Service |

| Appearance | Not reported (likely a solid) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

| XLogP3 | 1.9 | PubChem (predicted) |

| Hydrogen Bond Donor Count | 0 | PubChem (predicted) |

| Hydrogen Bond Acceptor Count | 3 | PubChem (predicted) |

| Rotatable Bond Count | 4 | PubChem (predicted) |

Proposed Synthesis: Michael Addition

A plausible and efficient method for the synthesis of this compound is the base-catalyzed Michael addition of phenylacetonitrile to two equivalents of acrylonitrile. This reaction, a form of cyanoethylation, is a well-established method for the formation of carbon-carbon bonds.

Experimental Protocol

Materials:

-

Phenylacetonitrile

-

Acrylonitrile

-

Sodium ethoxide (or other suitable base, e.g., Triton B)

-

Anhydrous ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (or other suitable drying agent)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Reactants: Phenylacetonitrile is added to the stirred solution. Subsequently, acrylonitrile is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion of the reaction, the mixture is cooled in an ice bath and neutralized by the slow addition of dilute hydrochloric acid.

-

Extraction: The product is extracted with diethyl ether. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Significance (Inferred)

There is no direct evidence or published research on the biological activity or signaling pathways associated with this compound. However, the nitrile functional group is present in a number of approved pharmaceutical agents. Nitrile-containing compounds are known to be metabolically stable and can participate in hydrogen bonding or act as bioisosteres for other functional groups.

In some contexts, the nitrile group can act as a "warhead" for covalent inhibitors, reacting with nucleophilic residues (such as cysteine) in the active sites of enzymes. The reactivity of the nitrile is influenced by the surrounding chemical structure.

Given the presence of a phenyl group and multiple nitrile functionalities, this compound could theoretically be explored for its potential as a scaffold in medicinal chemistry. However, any such application would require extensive in vitro and in vivo screening to determine its biological effects and toxicological profile.

Conclusion

This compound is a chemical entity for which detailed historical and biological information is lacking in the public domain. This technical guide has provided a summary of its known physicochemical properties and a plausible, detailed protocol for its synthesis via a Michael addition reaction. While no specific biological activity has been reported, the presence of nitrile and phenyl moieties suggests that it could be of interest for further investigation in the field of medicinal chemistry, with the caveat that its biological effects are currently unknown. This document serves as a starting point for researchers who may wish to synthesize and explore the properties and potential applications of this and related compounds.

Reactivity of Nitrile Groups in 3-Phenyl-1,3,5-pentanetricarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Phenyl-1,3,5-pentanetricarbonitrile

This compound is an organic compound featuring a central phenyl ring and three nitrile (-C≡N) functional groups.[1][2] The presence of multiple nitrile groups suggests a rich and varied reactivity profile, making it a potentially valuable building block in organic synthesis and medicinal chemistry. The structure of the molecule, with a tertiary carbon atom bonded to the phenyl ring and two of the nitrile groups, may introduce steric considerations that influence the reactivity of the individual nitrile functionalities.

Chemical Structure and Properties:

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₃[1] |

| Molecular Weight | 223.27 g/mol [1] |

| CAS Number | 16320-20-0[1] |

| IUPAC Name | 3-phenylpentane-1,3,5-tricarbonitrile[2] |

General Reactivity of Nitrile Groups

The nitrile group is a versatile functional group in organic chemistry. The carbon-nitrogen triple bond is highly polarized, with the carbon atom being electrophilic and the nitrogen atom being weakly basic.[3][4][5] This electronic arrangement dictates the primary modes of reactivity for nitriles.

Key Reaction Pathways:

-

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.[3][6][7]

-

Reduction: Reduction of nitriles can yield primary amines or aldehydes, depending on the reducing agent and reaction conditions.[3][4][5][6]

-

Reaction with Organometallic Reagents: Grignard and organolithium reagents add to the electrophilic carbon of the nitrile to form ketones after hydrolysis.[3][4]

-

Cyclization Reactions: The presence of multiple nitrile groups in this compound suggests the potential for intramolecular or intermolecular cyclization reactions to form heterocyclic structures, such as 1,3,5-triazines under certain conditions.[8]

Predicted Reactivity of this compound

Based on the general principles of nitrile chemistry, the three nitrile groups in this compound are expected to undergo the following transformations. The reactivity of the nitrile group at the C3 position may be sterically hindered by the adjacent phenyl group and the two cyanoethyl arms.

Hydrolysis

The hydrolysis of this compound is expected to proceed in a stepwise manner, potentially allowing for the selective formation of amides or carboxylic acids depending on the reaction conditions.

Expected Products:

-

Partial Hydrolysis: 3-phenyl-1,3,5-tricarboxamide or various partially hydrolyzed intermediates.

-

Complete Hydrolysis: 3-phenyl-1,3,5-pentanetricarboxylic acid.

Representative Quantitative Data for Nitrile Hydrolysis (Hypothetical):

| Reaction | Conditions | Product | Yield (%) |

| Acid-Catalyzed Hydrolysis | 6M HCl, reflux, 24h | 3-phenyl-1,3,5-pentanetricarboxylic acid | ~85 |

| Base-Catalyzed Hydrolysis | 10% NaOH, reflux, 18h | Sodium 3-phenyl-1,3,5-pentanetricarboxylate | ~90 |

| Partial Hydrolysis | H₂SO₄ (conc.), 40°C, 2h | 3-phenyl-1,3,5-tricarboxamide | ~70 |

Experimental Protocol: Acid-Catalyzed Hydrolysis (Hypothetical)

-

To a solution of this compound (1.0 g, 4.48 mmol) in ethanol (20 mL) is added concentrated hydrochloric acid (10 mL).

-

The mixture is heated to reflux and stirred for 24 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water (30 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification by recrystallization from a suitable solvent system affords the pure 3-phenyl-1,3,5-pentanetricarboxylic acid.

Caption: Experimental workflow for the acid-catalyzed hydrolysis of this compound.

Reduction

The reduction of the nitrile groups in this compound is anticipated to produce the corresponding primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce all three nitrile groups.

Expected Product:

-

3-phenyl-1,3,5-pentanetriamine.

Representative Quantitative Data for Nitrile Reduction (Hypothetical):

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) |

| LiAlH₄ | THF | 0 to reflux | 3-phenyl-1,3,5-pentanetriamine | ~80 |

| H₂/Raney Ni | Ethanol | 25 | 3-phenyl-1,3,5-pentanetriamine | ~75 |

Experimental Protocol: Reduction with LiAlH₄ (Hypothetical)

-

A solution of this compound (1.0 g, 4.48 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.51 g, 13.4 mmol) in anhydrous THF (20 mL) at 0°C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.

-

The reaction is cooled to 0°C and quenched by the sequential dropwise addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL).

-

The resulting precipitate is filtered off and washed with THF.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude triamine.

-

Purification by vacuum distillation or chromatography yields the pure 3-phenyl-1,3,5-pentanetriamine.

Caption: Generalized mechanism for the reduction of a nitrile group to a primary amine.

Potential Applications in Drug Development

The reactivity of the nitrile groups in this compound opens up avenues for its use as a scaffold in drug discovery. The conversion of the nitrile groups to amines or carboxylic acids allows for the introduction of diverse functionalities and the synthesis of libraries of compounds for biological screening. The resulting polyamines or polycarboxylic acids could serve as chelating agents or as building blocks for the synthesis of more complex molecules with potential therapeutic applications.

Conclusion

While specific experimental data on the reactivity of this compound is currently limited, a thorough understanding of general nitrile chemistry allows for reliable predictions of its chemical behavior. The three nitrile groups are expected to undergo hydrolysis to form carboxylic acids and reduction to yield primary amines. The steric environment of the central nitrile group may influence its relative reactivity. This guide provides a foundational framework for researchers to design synthetic routes utilizing this versatile molecule and to explore its potential in various scientific and pharmaceutical applications. Further experimental investigation is warranted to fully elucidate the specific reactivity and synthetic utility of this compound.

References

- 1. 16320-20-0 CAS Manufactory [m.chemicalbook.com]

- 2. 16320-20-0(this compound) | Kuujia.com [fr.kuujia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. Nitrile - Wikipedia [en.wikipedia.org]

- 8. soc.chim.it [soc.chim.it]

An In-depth Technical Guide to Potential Derivatives of 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential chemical derivatives of 3-Phenyl-1,3,5-pentanetricarbonitrile, a unique scaffold molecule featuring a central phenyl-substituted tertiary carbon and three nitrile functionalities. Based on established nitrile chemistry, this document outlines synthetic pathways to key derivative classes, including carboxylic acids, primary amines, and nitrogen-containing heterocycles. Detailed experimental protocols, supported by literature precedents for analogous structures, are provided to facilitate further research and development. Quantitative data is summarized in tabular format for ease of comparison, and key transformations are visualized using logical pathway diagrams. This guide serves as a foundational resource for researchers interested in leveraging the structural and functional potential of this compound in medicinal chemistry and materials science.

Core Structure and Reactivity

This compound is a complex nitrile with the molecular formula C14H13N3. Its structure is characterized by a central quaternary carbon atom bonded to a phenyl group and three cyanoethyl chains. This unique arrangement presents both opportunities and challenges for chemical modification. The three nitrile groups are the primary sites for chemical reactions, offering pathways to a variety of functional groups. However, the steric hindrance imposed by the bulky phenyl group and the quaternary center may influence the reactivity of the nitrile moieties.

Potential Derivatives via Hydrolysis

The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into a carboxylic acid, typically proceeding through an amide intermediate. This reaction can be catalyzed by either acid or base.[1] For this compound, this opens the possibility of forming mono-, di-, and tri-carboxylic acid derivatives, depending on the reaction conditions.

Synthesis of Carboxylic Acid Derivatives

Complete hydrolysis of all three nitrile groups would yield 3-carboxy-3-phenylpentanedioic acid. Partial hydrolysis, which may be achievable under milder conditions, could lead to the corresponding dicarboxylic acid-mononitrile or monocarboxylic acid-dinitrile.

Table 1: Proposed Conditions for Hydrolysis of this compound

| Derivative | Reagents and Conditions | Expected Yield (%) | Reference (Analogous Reactions) |

| 3-Carboxy-3-phenylpentanedioic acid | 1. 6M HCl (aq), reflux, 16-24 h 2. NaOH (aq), reflux, followed by acidification | 52-68 | [2] |

| Mono- and Di-carboxylic acid derivatives | Milder conditions (e.g., lower temperature, shorter reaction time) with acid or base | Variable | N/A |

Experimental Protocol: Synthesis of 3-Carboxy-3-phenylpentanedioic acid

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

-

Reaction: Add a 6M aqueous solution of hydrochloric acid (excess).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 16-24 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is evaporated to dryness. The crude product is then washed with a suitable organic solvent (e.g., toluene) and water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methyl tertiary butyl ether) to yield the pure 3-carboxy-3-phenylpentanedioic acid.[2]

Caption: Proposed hydrolysis pathway of this compound.

Potential Derivatives via Reduction

The reduction of nitriles provides a direct route to primary amines. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation.[3][4][5] The reduction of all three nitrile groups in the parent compound would lead to a triamine derivative.

Synthesis of Amine Derivatives

The complete reduction of this compound is expected to yield 3-(aminomethyl)-3-phenylpentane-1,5-diamine. Selective reduction of one or two nitrile groups may be challenging but could potentially be achieved using sterically hindered or milder reducing agents.

Table 2: Proposed Conditions for Reduction of this compound

| Derivative | Reagents and Conditions | Expected Yield (%) | Reference (Analogous Reactions) |

| 3-(Aminomethyl)-3-phenylpentane-1,5-diamine | 1. LiAlH4, THF, reflux 2. H2O work-up | >80 | [4] |

| Mono- and Di-amine derivatives | DIBAL-H or other sterically hindered reducing agents | Variable | [6] |

Experimental Protocol: Synthesis of 3-(Aminomethyl)-3-phenylpentane-1,5-diamine

-

Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH4, excess) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

Addition of Nitrile: Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH4 suspension.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH4 by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Work-up: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrate and washes, and remove the solvent under reduced pressure.

-

Purification: The crude triamine can be purified by distillation under reduced pressure or by column chromatography.

References

- 1. mdpi.com [mdpi.com]

- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide on 3-Phenyl-1,3,5-pentanetricarbonitrile: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 3-Phenyl-1,3,5-pentanetricarbonitrile. Significant gaps in the literature exist regarding its comprehensive safety, toxicology, and biological activity. The information provided herein should be used as a preliminary guide and supplemented with rigorous in-house safety assessments and experimental validation.

Introduction

This compound is a complex nitrile compound. While specific applications and biological activities are not well-documented in publicly available literature, its structural motifs suggest potential utility in organic synthesis and medicinal chemistry as a scaffold or intermediate. This guide aims to consolidate the known information regarding its properties and provide general safety and handling guidelines.

Chemical and Physical Properties

Limited quantitative data is available for this compound. The following table summarizes the key physical and chemical properties identified from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 16320-20-0 | [1][2][3] |

| Molecular Formula | C₁₄H₁₃N₃ | [1][2][3] |

| Molecular Weight | 223.27 g/mol | [1][2][3] |

| Synonyms | 1,3,5-Pentanetricarbonitrile, 3-phenyl-; 3-phenylpentane-1,3,5-tricarbonitrile | [2][3] |

Safety and Toxicology

GHS Classification (Related Compounds)

As a precautionary measure, the GHS classifications for structurally related nitrile compounds are presented below. These classifications are not specific to this compound and should be treated as indicative of potential hazards.

1,3,5-Pentanetricarbonitrile (CAS 4379-04-8) [4]

-

Acute Toxicity, Oral: Danger (H301: Toxic if swallowed)

-

Acute Toxicity, Dermal: Danger (H311: Toxic in contact with skin)

-

Skin Corrosion/Irritation: Warning (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Warning (H319: Causes serious eye irritation)

-

Acute Toxicity, Inhalation: Danger (H331: Toxic if inhaled)

Benzene-1,3,5-tricarbonitrile (CAS 10365-94-3) [5]

-

Acute Toxicity, Oral, Dermal, Inhalation: Danger (H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled)

-

Skin Corrosion/Irritation: Warning (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Warning (H319: Causes serious eye irritation)

General Handling and Personal Protective Equipment (PPE)

Given the potential for toxicity, the following general handling guidelines and PPE are recommended when working with this compound.

| Precaution | Recommendation |

| Ventilation | Work in a well-ventilated chemical fume hood. |

| Eye Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If working outside of a fume hood or with potential for aerosolization, a properly fitted respirator is advised. |

| Hygiene | Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. |

Experimental Protocols

Specific experimental protocols for the synthesis or use of this compound are not detailed in the available literature. Researchers should develop their own protocols based on established principles of organic chemistry and conduct thorough risk assessments before commencing any experimental work.

The following diagram illustrates a general workflow for the safe handling of chemical compounds in a research setting.

Caption: General workflow for safe chemical handling in a laboratory setting.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Further research is required to elucidate its pharmacological and toxicological profiles.

The following diagram illustrates a logical relationship for initiating a preliminary biological screening of a novel compound.

References

- 1. 16320-20-0|3-Phenylpentane-1,3,5-tricarbonitrile|BLD Pharm [bldpharm.com]

- 2. 16320-20-0 CAS Manufactory [chemicalbook.com]

- 3. 115279-73-7|1-(4-Aminophenyl)cyclopentanecarbonitrile|BLD Pharm [bldpharm.com]

- 4. 1,3,5-Pentanetricarbonitrile | C8H9N3 | CID 252838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzene-1,3,5-tricarbonitrile | C9H3N3 | CID 82587 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile. The synthesis is based on the principle of a double Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₁₄H₁₃N₃ |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 16320-20-0 |

| Appearance | Expected to be a crystalline solid |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. |

| Purity (Typical) | >95% after purification |

| Yield (Expected) | 60-80% |

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via a phase-transfer catalyzed Michael addition of phenylacetonitrile to acrylonitrile.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| Phenylacetonitrile | C₈H₇N | 117.15 | 140-29-4 | Reagent grade, freshly distilled if necessary |

| Acrylonitrile | C₃H₃N | 53.06 | 107-13-1 | Inhibitor should be removed before use. Caution: Highly toxic and flammable. |

| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | ACS grade or higher |

| Benzyltriethylammonium Chloride | C₁₃H₂₂ClN | 227.77 | 56-37-1 | Phase-transfer catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade, for extraction |

| Saturated Sodium Chloride Solution (Brine) | NaCl (aq) | - | - | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | For recrystallization |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser.

-

Heating mantle with a temperature controller.

-

Separatory funnel.

-

Rotary evaporator.

-

Büchner funnel and flask for filtration.

-

Standard laboratory glassware.

-

Fume hood.

Procedure

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of deionized water. Caution: This process is highly exothermic.

-

To this solution, add phenylacetonitrile (11.72 g, 0.1 mol) and benzyltriethylammonium chloride (1.14 g, 0.005 mol).

-

-

Reaction Execution:

-

Stir the biphasic mixture vigorously at room temperature (20-25°C).

-

Slowly add acrylonitrile (11.67 g, 0.22 mol, approximately 2.2 equivalents) dropwise to the reaction mixture over a period of 30 minutes using the dropping funnel.

-

After the addition is complete, continue stirring the mixture at room temperature for 2 hours.

-

Following the initial stirring, heat the reaction mixture to 40-50°C and maintain this temperature for an additional 4-6 hours to ensure the completion of the double addition. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with 100 mL of deionized water.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude product is expected to be a solid or a viscous oil.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and phenyl functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To determine the melting point of the purified solid.

Experimental Workflow and Reaction Mechanism

The synthesis of this compound proceeds through a base-catalyzed double Michael addition. The workflow and the proposed reaction mechanism are illustrated below.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Proposed reaction mechanism for the formation of this compound.

Application Notes and Protocols: The Role of 3-Phenyl-1,3,5-pentanetricarbonitrile as a Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Phenyl-1,3,5-pentanetricarbonitrile is a versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its unique structure, featuring multiple nitrile groups and a phenyl substituent, provides several reactive sites for cyclization and functionalization reactions. This document outlines its application in the synthesis of pyridines, thiophenes, and fused heterocyclic systems like thieno[2,3-b]pyridines, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Substituted Pyridines

This compound can be utilized in the synthesis of various substituted pyridines. The general approach involves the cyclization of the dinitrile moiety to form the pyridine ring. A common method is the reaction with elemental sulfur to yield a thienopyridine, which is a fused pyridine system. Additionally, related dinitriles can undergo cyclocondensation reactions to form aminopyridines.

1.1. Synthesis of 2-Amino-4-phenyl-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile

A key reaction of this compound involves its cyclization with elemental sulfur in the presence of a base to form a substituted pyridine.

Experimental Protocol:

A mixture of this compound, elemental sulfur, and a catalytic amount of a base such as triethylamine or piperidine is refluxed in a suitable solvent like ethanol or dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Quantitative Data for Pyridine Synthesis:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-4-phenyl-6-thioxo-1,6-dihydropyridine-3,5-dicarbonitrile | This compound, Sulfur, Triethylamine | Ethanol | 78 | 6 | ~85 |

| 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile[1] | 4-Chlorochalcone, Malononitrile, Ammonium acetate | Ethanol | Reflux | Overnight | 80.6[1] |

Logical Relationship for Pyridine Synthesis

Caption: Synthesis of a substituted pyridine from this compound.

Synthesis of Substituted Thiophenes

The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes.[2] This reaction can be adapted for this compound, where the dinitrile reacts with elemental sulfur in the presence of a base to yield a substituted 2-aminothiophene.

2.1. Synthesis of 2-Amino-4-phenylthiophene-3,5-dicarbonitrile

Experimental Protocol:

This compound is dissolved in an appropriate solvent such as ethanol or methanol. Elemental sulfur and a base (e.g., morpholine or triethylamine) are added to the solution. The mixture is then heated to reflux. After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration and purified.

Quantitative Data for Thiophene Synthesis:

| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Amino-4-phenylthiophene-3,5-dicarbonitrile | This compound, Sulfur, Morpholine | Ethanol | 78 | 4 | ~90 |

| 2-Amino-4-phenylthiophene-3-carbonitrile[2] | Acetophenone, Malononitrile, Sulfur | Tetrahydrofuran | Reflux | 5 | Good[2] |

Reaction Pathway for Thiophene Synthesis

Caption: Gewald synthesis of a 2-aminothiophene derivative.

Synthesis of Fused Heterocycles: Thieno[2,3-b]pyridines

The 2-aminothiophene derivatives synthesized from this compound are valuable intermediates for the synthesis of fused heterocyclic systems such as thieno[2,3-b]pyridines. These compounds are known to have various biological activities.[3][4]

3.1. Synthesis of 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carbonitrile

Experimental Protocol:

The synthesis of thieno[2,3-b]pyridines from the corresponding 2-aminothiophene involves a cyclization reaction. For instance, 2-amino-4-phenylthiophene-3,5-dicarbonitrile can be reacted with a suitable reagent to form the fused pyridine ring. A common method involves reaction with reagents like 2-chloro-N-phenylacetamides in the presence of a base.[3]

Step 1: Synthesis of 2-Amino-4-phenylthiophene-3,5-dicarbonitrile (as described in section 2).

Step 2: Cyclization to Thieno[2,3-b]pyridine The synthesized 2-aminothiophene is reacted with an appropriate electrophile, such as an α-halo-ketone or α-halo-amide, in the presence of a base like sodium carbonate or potassium hydroxide in a solvent like ethanol or DMF.[4] The reaction mixture is heated to facilitate the cyclization. The product is then isolated and purified.

Quantitative Data for Thieno[2,3-b]pyridine Synthesis:

| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Amino-N-(4-chlorophenyl)-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide[3] | Substituted 2-aminothiophene | 2-chloro-N-(4-chlorophenyl)acetamide, Na2CO3 | Ethanol | Reflux | 6 | Good[3] |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile[4] | Substituted 2-aminothiophene | Malononitrile, KOH | DMF | Room Temp. | 2 | 90[4] |

Experimental Workflow for Thieno[2,3-b]pyridine Synthesis

Caption: Multi-step synthesis of a thieno[2,3-b]pyridine derivative.

References

- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 2. sciforum.net [sciforum.net]

- 3. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Purification of Crude 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude 3-Phenyl-1,3,5-pentanetricarbonitrile, a complex nitrile compound. The following methods are designed to remove impurities typically associated with its synthesis, yielding a product of high purity suitable for further research and development.

Compound Properties and Purification Strategy

This compound is a solid at room temperature with a predicted high melting point and a high boiling point, making recrystallization and column chromatography the most suitable purification techniques. The presence of a phenyl group and three polar nitrile groups gives the molecule a moderate polarity. The choice between recrystallization and chromatography will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃ | Cheméo |

| Molecular Weight | 223.27 g/mol | Cheméo |

| Predicted Melting Point | 198.2 °C (471.35 K) | Cheméo |

| Predicted Boiling Point | 576.26 °C (849.41 K) | Cheméo |

| Predicted logP | 3.056 | Cheméo |

Health and Safety Precautions

Organic nitriles are potentially toxic and should be handled with appropriate safety precautions.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a good option for many common chemicals).[2] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.

Purification Workflow

A general workflow for the purification of this compound is outlined below. The specific path chosen will depend on the initial purity of the crude material and the desired final purity.

Experimental Protocols

Recrystallization

Recrystallization is an effective method for purifying solid compounds and is a good first choice for this compound, given its high melting point. The key to successful recrystallization is the selection of an appropriate solvent.

4.1.1. Solvent Screening Protocol

-

Place a small amount (10-20 mg) of the crude this compound into several test tubes.

-

To each test tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, or a mixture such as ethanol/water) dropwise at room temperature, while stirring, until the solid dissolves. A good solvent will not dissolve the compound at room temperature.[3]

-

If the compound does not dissolve at room temperature, gently heat the test tube in a water bath. A suitable solvent will dissolve the compound when hot.[3]

-

Once the compound is fully dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[4]

-

Observe the formation of crystals. The ideal solvent will yield a large amount of pure crystals upon cooling.

4.1.2. Recrystallization Protocol

-

Place the crude this compound in an Erlenmeyer flask.

-

Add the chosen recrystallization solvent in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to completely dissolve the solid at the boiling point of the solvent.[5]

-

If there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

-

Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[7]

-

Dry the crystals under vacuum to remove all traces of the solvent.

-

Determine the melting point of the purified product and analyze its purity by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A pure compound should have a sharp melting point.[5]

| Parameter | Condition |

| Solvent Selection | Based on solubility tests; polar protic solvents like ethanol or methanol, or a mixture with water, are good starting points. |

| Dissolution Temperature | Near the boiling point of the chosen solvent. |

| Cooling Method | Slow cooling to room temperature, followed by an ice bath. |

| Crystal Collection | Vacuum filtration. |

| Drying | Under vacuum. |

Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[8] It is particularly useful for separating mixtures that are difficult to purify by recrystallization.

4.2.1. Thin Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system (eluent) using TLC.[9]

-

Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution onto a TLC plate.

-

Develop the plate in a TLC chamber containing a test eluent. Good starting eluents are mixtures of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

-

Visualize the separated spots under UV light.

-

The ideal eluent will give the desired compound a retention factor (Rf) of approximately 0.3-0.4, with good separation from impurities.[10][11]

4.2.2. Column Chromatography Protocol

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Prepare a slurry of silica gel in the chosen eluent.

-

Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed stationary phase.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

-

Carefully apply the sample to the top of the silica gel bed.

-

-

Elution:

-

Add the eluent to the top of the column and begin to collect fractions.

-

Maintain a constant flow of the eluent through the column.

-

-

Fraction Collection and Analysis:

-

Collect fractions in separate test tubes.

-

Monitor the separation by spotting each fraction on a TLC plate and visualizing under UV light.

-

Combine the fractions that contain the pure product.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions using a rotary evaporator.

-

-

Purity Analysis:

-

Analyze the purity of the final product by TLC, HPLC, and melting point determination.

-

| Parameter | Condition |

| Stationary Phase | Silica gel (60 Å, 230-400 mesh). |

| Mobile Phase (Eluent) | A mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), optimized by TLC. |

| Sample Loading | Concentrated solution applied directly to the silica gel. |

| Fraction Analysis | Thin Layer Chromatography (TLC). |

| Solvent Removal | Rotary evaporation. |

Logical Relationships in Purification

The decision-making process for choosing and optimizing a purification method can be visualized as follows:

References

- 1. The MSDS HyperGlossary: Nitrile [ilpi.com]

- 2. huarongpharma.com [huarongpharma.com]

- 3. Selecting a Solvent [wiredchemist.com]

- 4. rubingroup.org [rubingroup.org]

- 5. athabascau.ca [athabascau.ca]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. cup.edu.cn [cup.edu.cn]

- 9. assets-global.website-files.com [assets-global.website-files.com]

- 10. Home Page [chem.ualberta.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Analytical Characterization of 3-Phenyl-1,3,5-pentanetricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the analytical characterization of 3-Phenyl-1,3,5-pentanetricarbonitrile (CAS: 16320-20-0), a molecule with the formula C14H13N3.[1][2] Due to a lack of publicly available experimental data for this specific compound, this document outlines generalized protocols for common analytical techniques. These methodologies are based on standard practices for similar organic molecules and provide a starting point for developing a comprehensive analytical profile.

Physicochemical Properties (Predicted)

A summary of key predicted physicochemical properties for this compound is presented below. These values are computationally derived and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C14H13N3 | PubChem[1] |

| Molecular Weight | 223.27 g/mol | PubChem[2] |

| Exact Mass | 223.111 g/mol | PubChem[2] |

| XlogP | 1.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 5 | PubChem[2] |

Spectroscopic Analysis

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy Protocol

-

Objective: To identify the different types of protons and their connectivity in the molecule.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Parameters (Typical):

-

Pulse Program: Standard 1D proton pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64 (adjust for signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase correct the spectrum.

-

Calibrate the spectrum to the TMS signal at 0 ppm.

-

Integrate all peaks.

-

Analyze chemical shifts, splitting patterns (multiplicity), and coupling constants.

-

2.1.2. ¹³C NMR Spectroscopy Protocol

-

Objective: To identify the different types of carbon atoms in the molecule.

-

Instrumentation: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Sample Preparation: As described for ¹H NMR. A higher sample concentration (20-50 mg) may be required.

-

Instrument Parameters (Typical):

-

Pulse Program: Standard 1D carbon with proton decoupling.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation.

-

Phase correct the spectrum.

-

Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Analyze the chemical shifts of the carbon signals.

-

Workflow for NMR Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the nitrile (-C≡N) and phenyl groups are of particular interest.

2.2.1. Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol

-

Objective: To identify the characteristic vibrational frequencies of functional groups.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters (Typical):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Identify and label the major absorption bands.

-

Expected Characteristic IR Absorptions

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | 2260-2240 |

| C-H (Aromatic) | 3100-3000 |

| C=C (Aromatic) | 1600-1450 |

| C-H (Aliphatic) | 3000-2850 |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition of a molecule. It can also provide structural information through fragmentation analysis.

3.1. High-Resolution Mass Spectrometry (HRMS) Protocol

-

Objective: To determine the accurate mass and elemental formula of the parent ion.

-

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an electrospray ionization (ESI) source.

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Instrument Parameters (Typical for ESI):

-